molecular formula C8H6BrNOS B8501271 3-Bromo-5-methoxythieno[2,3-c]pyridine

3-Bromo-5-methoxythieno[2,3-c]pyridine

Cat. No. B8501271
M. Wt: 244.11 g/mol
InChI Key: WXRWXSOIKDLPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methoxythieno[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methoxythieno[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxythieno[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-methoxythieno[2,3-c]pyridine

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

3-bromo-5-methoxythieno[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNOS/c1-11-8-2-5-6(9)4-12-7(5)3-10-8/h2-4H,1H3

InChI Key

WXRWXSOIKDLPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a suspension of 60% sodium hydride (18.6 mg, 0.465 mmol) in DMF (1.0 mL) was added a solution of 3-bromothieno[2,3-c]pyridin-5-ol (54.0 mg, 0.232 mmol) in DMF (3 mL) at RT in 5 min under an atmosphere of nitrogen. After 30 min stirring at RT, dimethyl sulfate (26.9 μL, 0.279 mmol) was added. The combined mixture was stirred at RT for 16 h. After that time, the solvent was removed in vacuo. The residue was then purified by ISCO chromatography (0 to 5% MeOH:DCM) to afford 11.2 mg (20%) of the title compound as a beige solid. 1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J=0.8 Hz, 1H), 8.31 (s, 1 H), 7.01 (d, J=0.8 Hz, 1 H), 3.94 (s, 3 H); MS (ESI): 243.94, 245.90 [M+H]+; HPLC tR=4.15 min (ZQ3: polar—5 min).
Quantity
18.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
26.9 μL
Type
reactant
Reaction Step Three
Yield
20%

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